molecular formula C15H16N2O2 B1168431 N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid CAS No. 118608-59-6

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid

Cat. No.: B1168431
CAS No.: 118608-59-6
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is a compound derived from ricinoleic acid, which is a major component of castor oil. This compound is primarily used in cosmetic formulations due to its antistatic and conditioning properties . It is known for its ability to reduce electrostatic charges and improve the texture and manageability of hair .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is synthesized through the reaction of ricinoleic acid with dimethylaminopropylamine, followed by neutralization with lactic acid . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of ricinoleamidopropyl dimethylamine lactate involves large-scale reactors where the reactants are combined and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified and formulated for use in various applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ricinoleamidopropyl dimethylamine lactate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ricinoleamidopropyl dimethylamine lactate involves its interaction with the surface of hair and skin. The compound’s amphiphilic structure allows it to reduce surface tension and form a protective layer, which helps in conditioning and reducing static charges. The molecular targets include the keratin proteins in hair and the lipid layers in the skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is unique due to its derivation from ricinoleic acid, which imparts specific properties such as enhanced conditioning and antistatic effects. Its lactate component also contributes to its mildness and compatibility with skin and hair .

Properties

CAS No.

118608-59-6

Molecular Formula

C15H16N2O2

Molecular Weight

0

Synonyms

Propanoic acid, 2-hydroxy-, compd. with R-(Z)-N-3-(dimethylamino)propyl-12-hydroxy-9-octadecenamide (1:1)

Origin of Product

United States

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